Ethyl 3-hydroxy-2,2-dimethylpropanoate

説明

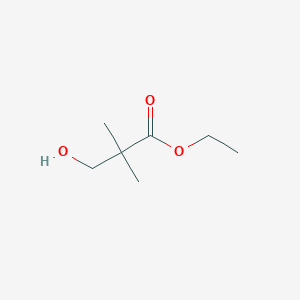

Structure

3D Structure

特性

IUPAC Name |

ethyl 3-hydroxy-2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-4-10-6(9)7(2,3)5-8/h8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDMHPJPFPMZLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30298079 | |

| Record name | ethyl 3-hydroxy-2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14002-73-4 | |

| Record name | 14002-73-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-hydroxy-2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-hydroxy-2,2-dimethylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 3-hydroxy-2,2-dimethylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Ethyl 3-hydroxy-2,2-dimethylpropanoate (CAS No. 14002-73-4), a valuable intermediate in organic synthesis. This document is intended to serve as a key resource for researchers and professionals involved in drug development and other scientific endeavors where the precise physical characteristics of this compound are critical.

Core Physical Properties

The physical properties of this compound are essential for its handling, purification, and use in chemical reactions. A summary of these properties is presented in the table below. It is important to note that while some of these values have been experimentally determined, others are based on computational predictions and should be considered as such.

| Physical Property | Value | Source/Method |

| Molecular Formula | C₇H₁₄O₃ | - |

| Molecular Weight | 146.18 g/mol | Computed by PubChem[1] |

| Boiling Point | 160 °C at 12 Torr | Experimental |

| Melting Point | ~39 °C (estimated) | Based on a structurally related compound |

| Density | 1.007 g/cm³ (predicted) | Predicted |

| Refractive Index | ~1.428 (estimated) | Based on the methyl ester analogue |

| Solubility | Soluble in many common organic solvents. | General observation for similar esters |

| XLogP3 | 0.7 | Computed by XLogP3[1] |

| Topological Polar Surface Area | 46.5 Ų | Computed by Cactvs[1] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of this compound are provided below. These protocols are based on established laboratory techniques and can be adapted for specific equipment and sample availability.

Determination of Boiling Point (Micro-scale Method)

This protocol is suitable for determining the boiling point of a small sample of this compound, particularly given its relatively high boiling point.

Apparatus:

-

Thiele tube or similar heating apparatus

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Sample of this compound

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

Procedure:

-

Place a small amount (approximately 0.5 mL) of this compound into the small test tube.

-

Invert the sealed capillary tube and place it, open end down, into the liquid in the test tube.

-

Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Place the assembly into the Thiele tube containing the heating fluid.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a steady stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

Record the temperature. For accuracy, repeat the measurement.

Determination of Density (Pycnometer Method)

The density of liquid this compound can be accurately determined using a pycnometer.

Apparatus:

-

Pycnometer (a specific volume glass flask with a ground-glass stopper containing a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Water bath

-

Sample of this compound

-

Distilled water

-

Acetone or other suitable solvent for cleaning

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on the analytical balance and record the mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C).

-

Ensure the water level is at the mark on the capillary. Dry the outside of the pycnometer and weigh it. Record the mass (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound and allow it to reach thermal equilibrium in the water bath at the same temperature.

-

Adjust the liquid level to the mark, dry the exterior, and weigh the filled pycnometer. Record the mass (m₃).

-

The density of the sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index, a measure of how light bends as it passes through the substance, is a valuable physical constant for liquid compounds.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (sodium lamp, λ = 589 nm)

-

Sample of this compound

-

Dropper or pipette

-

Lens paper and a suitable solvent (e.g., ethanol or acetone)

Procedure:

-

Turn on the refractometer and the constant temperature water bath, setting it to a standard temperature (e.g., 20 °C). Allow the instrument to equilibrate.

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Open the prism of the refractometer and clean the surfaces with lens paper and a suitable solvent.

-

Place a few drops of this compound onto the lower prism using a clean dropper.

-

Close the prisms firmly.

-

Look through the eyepiece and adjust the coarse and fine control knobs until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

If color dispersion is observed at the boundary, adjust the compensator dial to eliminate it.

-

Read the refractive index value from the scale.

-

Clean the prisms thoroughly after the measurement.

Logical Relationships in Physical Property Determination

The accurate determination of physical properties relies on a logical workflow that ensures precision and reliability of the obtained data. The following diagram illustrates a typical workflow for characterizing a liquid sample like this compound.

Caption: Workflow for Physical Property Determination.

References

Ethyl 3-hydroxy-2,2-dimethylpropanoate: A Comprehensive Technical Guide

CAS Number: 14002-73-4

This technical guide provides an in-depth overview of Ethyl 3-hydroxy-2,2-dimethylpropanoate, a valuable organic building block in chemical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Chemical and Physical Properties

This compound is a carboxylic acid ester characterized by a primary hydroxyl group and a sterically hindered ester group. These features make it a versatile intermediate in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₃ | [1][2][3] |

| Molecular Weight | 146.18 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 14002-73-4 | [1][2] |

| Canonical SMILES | CCOC(=O)C(C)(C)CO | [1] |

| InChI Key | JBDMHPJPFPMZLI-UHFFFAOYSA-N | [1][2] |

| Topological Polar Surface Area | 46.5 Ų | [1][2] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1][2] |

| Rotatable Bond Count | 4 | [2] |

| Complexity | 118 | [1][2] |

| XLogP3-AA | 0.7 | [1][2] |

Synthesis

The synthesis of this compound is typically achieved through the esterification of 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid). A common laboratory-scale procedure is detailed below.

Experimental Protocol: Esterification of 3-hydroxy-2,2-dimethylpropanoic acid

This protocol is based on the reaction of 3-hydroxy-2,2-dimethylpropionic acid with ethyl iodide in the presence of cesium carbonate.[4]

Materials:

-

3-hydroxy-2,2-dimethylpropanoic acid (HPA)

-

Ethyl iodide

-

Cesium carbonate (Cs₂CO₃), dried and freshly ground

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Methyl tertiary butyl ether (MTBE)

Procedure:

-

To a dry 500 mL round-bottomed flask equipped with a magnetic stirring bar, reflux condenser, and under a nitrogen atmosphere, add 3-hydroxy-2,2-dimethylpropanoic acid (7.09 g, 60.0 mmol) and dried, freshly ground cesium carbonate (19.55 g, 60.0 mmol).[4]

-

Add 150 mL of anhydrous dimethylformamide (DMF) to the flask.[4]

-

Add ethyl iodide (0.7-1.0 equivalents, 40.0-60.0 mmol) to the reaction mixture.[4]

-

Heat the mixture to 50-70 °C (oil bath temperature) and stir overnight under a nitrogen atmosphere.[4]

-

After the reaction is complete (monitored by TLC or GC), cool the mixture and dilute it with ethyl acetate.[4]

-

Filter the mixture to remove the precipitate.[4]

-

Wash the organic solution sequentially with water (five times to remove DMF) and then with brine.[4]

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[4]

-

The crude product can be used in the next step without further purification or can be purified by fractional distillation under reduced pressure or silica gel column chromatography.[4]

Alternative Work-up:

-

After filtration, neutralize the filtrate with a small amount of 1 M hydrochloric acid (HCl).[4]

-

Extract the aqueous phase multiple times with ethyl acetate.[4]

-

Combine the organic phases and wash with saturated aqueous sodium bicarbonate (NaHCO₃).[4]

-

Concentrate the organic phase using a rotary evaporator and dissolve the residue in methyl tertiary butyl ether (MTBE).[4]

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Potential Reactions

The presence of both an ester and a primary alcohol functional group allows for a range of chemical transformations.

-

Saponification: The ethyl ester can be hydrolyzed under basic conditions (e.g., using KOH or NaOH) to yield the corresponding carboxylate salt, which upon acidification, will produce 3-hydroxy-2,2-dimethylpropanoic acid.[5]

-

Hydrazinolysis: Reaction with hydrazine hydrate can convert the ester group into a hydrazide, 3-hydroxy-2,2-dimethylpropanehydrazide.[5] This derivative is a useful intermediate for further functionalization, such as in the synthesis of amides via azide coupling.[5]

-

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents.

-

Esterification/Etherification of the Hydroxyl Group: The hydroxyl group can undergo esterification with acyl chlorides or anhydrides, or be converted into an ether. For example, reaction with acetic anhydride in the presence of a base like DMAP would yield the corresponding acetate ester.[5]

Caption: Potential reactions of this compound.

Applications in Research and Industry

This compound is primarily utilized as an organic building block in synthesis.[3] Its bifunctional nature makes it a key starting material for the synthesis of more complex molecules, including:

-

Pharmaceutical Intermediates: The structural motif is found in various biologically active molecules. For instance, derivatives of 3-hydroxy-2,2-dimethyl-propionic acid have been investigated as potential histone deacetylase (HDAC) inhibitors for cancer therapy.[5]

-

Polymer Chemistry: As a di-functional monomer (after conversion of the ester to another functional group), it can be incorporated into polyesters and other polymers.

-

Agrochemicals: It can serve as a precursor for the synthesis of novel pesticides and herbicides.

Spectroscopic Data

Spectroscopic methods are essential for the characterization and purity assessment of this compound.

| Spectroscopy | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ = 1.20 (s, 6H), 1.28 (t, J=7.2Hz, 3H), 2.50-2.55 (br. m, 1H), 3.52-3.57 (br. m, 2H), 4.16 (q, J=7.2Hz, 2H) ppm.[4] |

| ¹³C NMR | Expected signals would include those for the two equivalent methyl groups on C2, the methyl and methylene carbons of the ethyl group, the quaternary carbon (C2), the hydroxymethyl carbon (C3), and the carbonyl carbon of the ester. |

| Infrared (IR) | Characteristic absorptions are expected for the O-H stretch of the alcohol (broad, ~3400 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), and a strong C=O stretch for the ester (~1730 cm⁻¹). |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the ethoxy group, water, and other fragments. |

Biological Activity and Toxicological Information

Direct and extensive biological and toxicological data for this compound is limited in the public domain. However, based on related structures, some potential activities and hazards can be inferred.

-

Potential Biological Activities: Related compounds, such as other hydroxypropanoates, have been investigated for a range of biological activities. For example, Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate has been studied for its potential in alleviating vascular aging and for its antioxidant properties.[6] While these activities are not directly attributable to the title compound, they suggest a potential area for future research.

-

Toxicological Profile and Safety: General safety precautions for handling laboratory chemicals should be observed. For a similar compound, ethyl 3-hydroxybutyrate, potential hazards include irritation upon skin contact, inhalation, or ingestion.[7] It is incompatible with strong oxidizing agents and strong bases.[7] It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

References

- 1. This compound | C7H14O3 | CID 274432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | 14002-73-4 [chemicalbook.com]

- 5. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. ETHYL 3-HYDROXYBUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Spectroscopic Analysis of Ethyl 3-hydroxy-2,2-dimethylpropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-hydroxy-2,2-dimethylpropanoate, a valuable building block in organic synthesis. The document presents available experimental and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the structural characterization of this compound. Detailed experimental protocols and visual representations of spectroscopic principles and data are included to support researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the detailed ¹H NMR data and predicted ¹³C NMR data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different proton environments in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 4.16 | Quartet (q) | 2H | 7.2 | -OCH₂CH₃ |

| 3.52-3.57 | Broad multiplet (br. m) | 2H | -CH₂OH | |

| 2.50-2.55 | Broad multiplet (br. m) | 1H | -OH | |

| 1.28 | Triplet (t) | 3H | 7.2 | -OCH₂CH₃ |

| 1.20 | Singlet (s) | 6H | -C(CH₃)₂ |

Data obtained from a 400 MHz spectrum in CDCl₃.[1]

¹³C NMR Spectroscopy (Predicted)

Due to the absence of readily available experimental data, the following ¹³C NMR chemical shifts are predicted based on the analysis of similar structures and computational models. These predictions provide an expected range for the carbon signals.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| ~177 | C=O (Ester) |

| ~70 | -CH₂OH |

| ~61 | -OCH₂CH₃ |

| ~43 | -C(CH₃)₂ |

| ~22 | -C(CH₃)₂ |

| ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The following table outlines the expected characteristic IR absorption bands for this compound based on its functional groups.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 | Strong, Broad | O-H stretch (Alcohol) |

| ~2970 | Strong | C-H stretch (Alkyl) |

| ~1730 | Strong | C=O stretch (Ester) |

| ~1250 | Strong | C-O stretch (Ester) |

| ~1050 | Medium | C-O stretch (Alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrum

The predicted mass spectrum of this compound under electron ionization (EI) would exhibit a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data (EI) for this compound

| m/z | Predicted Fragment Ion |

| 146 | [M]⁺ (Molecular Ion) |

| 131 | [M - CH₃]⁺ |

| 115 | [M - OCH₂CH₃]⁺ |

| 101 | [M - CH₂OH - CH₃]⁺ |

| 87 | [COOCH₂CH₃]⁺ |

| 73 | [C(CH₃)₂CH₂OH]⁺ |

| 45 | [OCH₂CH₃]⁺ |

| 43 | [C(CH₃)₂ + H]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A solution of the analyte (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.5-0.7 mL) and transferred to an NMR tube. The spectrum is acquired on a 400 MHz (or higher) spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

IR Spectroscopy

For a liquid sample like this compound, a neat spectrum can be obtained. A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The plates are then mounted in the spectrometer, and the spectrum is recorded.

Mass Spectrometry

For electron ionization (EI) mass spectrometry, a small amount of the sample is introduced into the instrument, typically via direct infusion or after separation by gas chromatography (GC). The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio and detected.

Visualizations

The following diagrams illustrate key concepts and workflows in the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Correlation of ¹H NMR signals to the molecular structure.

Caption: Predicted major fragmentation pathways in EI-MS.

References

Technical Guide: Physicochemical Properties and Synthesis of Ethyl 3-hydroxy-2,2-dimethylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physicochemical properties and a standard experimental protocol for the synthesis of Ethyl 3-hydroxy-2,2-dimethylpropanoate, a valuable building block in organic synthesis.

Core Molecular Data

The fundamental molecular attributes of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₁₄O₃ | [1][2][3][4] |

| Molecular Weight | 146.18 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 14002-73-4 | [2][3] |

Experimental Protocol: Synthesis

The following protocol details a common method for the synthesis of this compound.[5]

2.1 Materials and Reagents:

-

3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid, HPA)

-

Cesium carbonate (Cs₂CO₃), dried and freshly ground

-

Ethyl iodide

-

Anhydrous dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Methyl tertiary butyl ether (MTBE)

2.2 Equipment:

-

500 mL round-bottomed flask

-

Magnetic stirring bar

-

Reflux condenser

-

Rubber septum

-

Standard glassware for extraction and filtration

-

Rotary evaporator

2.3 Procedure:

-

Under a nitrogen atmosphere, add 7.09 g (60.0 mmol) of 3-hydroxy-2,2-dimethylpropanoic acid and 19.55 g (60.0 mmol) of cesium carbonate to a dry 500 mL round-bottomed flask equipped with a magnetic stirrer.

-

Add 150 mL of anhydrous dimethylformamide (DMF) to the flask.

-

Add 0.7-1.0 equivalents (40.0-60.0 mmol) of ethyl iodide to the reaction mixture.

-

After the reaction is complete, neutralize the mixture with a small amount of 1 M hydrochloric acid (HCl).

-

Extract the aqueous phase multiple times with ethyl acetate.

-

Combine the organic phases and wash with saturated aqueous sodium bicarbonate (NaHCO₃).

-

Concentrate the organic phase using a rotary evaporator.

-

Dissolve the residue in methyl tertiary butyl ether (MTBE).

-

Wash the organic solution five times with water to remove residual DMF, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product.

-

The resulting product can often be used without further purification or can be purified by fractional distillation under reduced pressure or silica gel column chromatography.

Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification process of this compound.

References

An In-depth Technical Guide to the Synthesis of Ethyl 3-hydroxy-2,2-dimethylpropanoate from Hydroxypivalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 3-hydroxy-2,2-dimethylpropanoate, a valuable building block in pharmaceutical and chemical synthesis, from hydroxypivalic acid. This document details the core synthetic methodologies, presents quantitative data for key reaction parameters, and offers detailed experimental protocols.

Introduction

This compound, also known as ethyl hydroxypivalate, is a bifunctional molecule featuring both a hydroxyl group and an ester. This unique structure makes it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The most common and direct route to this compound is the Fischer esterification of hydroxypivalic acid with ethanol. This guide will focus on this well-established method, exploring its mechanism, optimization, and practical execution.

Core Synthetic Methodology: Fischer-Speier Esterification

The primary method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of hydroxypivalic acid with ethanol. The reaction is reversible, and therefore, strategies are employed to drive the equilibrium towards the formation of the ester product.

The overall reaction is as follows:

Key reaction parameters influencing the yield and purity of the final product include:

-

Catalyst: Strong protic acids are typically used to catalyze the reaction.

-

Temperature: The reaction is generally performed at elevated temperatures to increase the reaction rate.

-

Reaction Time: Sufficient time is required to reach equilibrium or drive the reaction to completion.

-

Reactant Ratio: Using an excess of one reactant, typically the less expensive ethanol, can shift the equilibrium to favor the product.

-

Water Removal: The removal of water, a byproduct of the reaction, is a critical factor in achieving high yields.

Data Presentation

The following tables summarize the quantitative data gathered from various sources on the Fischer esterification and related reactions. While specific data for the direct synthesis of this compound is limited in publicly available literature, the data presented for analogous systems provides valuable insights into optimizing the reaction conditions.

Table 1: Comparison of Acid Catalysts for Esterification

| Catalyst | Typical Concentration | Advantages | Disadvantages | Reference |

| Sulfuric Acid (H₂SO₄) | 1-5 mol% | Highly effective, readily available, inexpensive. | Can cause side reactions like dehydration and charring, corrosive. | [1][2] |

| p-Toluenesulfonic Acid (p-TsOH) | 1-5 mol% | Solid, less corrosive than H₂SO₄, effective. | More expensive than H₂SO₄. | [2] |

| Hydrochloric Acid (HCl) | Generated in situ or as a solution | Effective catalyst. | Gaseous form can be difficult to handle, corrosive. | [3] |

| Solid Acid Catalysts (e.g., Dowex H+) | Varies | Easily separable, reusable, "greener" alternative. | May have lower activity than homogeneous catalysts. | [1] |

Table 2: Effect of Reaction Conditions on Ester Yield (General Fischer Esterification)

| Parameter | Condition | Effect on Yield | Reference |

| Temperature | 60-110 °C | Increased temperature generally increases the reaction rate, but excessively high temperatures can lead to side reactions.[2] | [2][4] |

| Ethanol to Acid Ratio | 1:1 | Moderate yield (e.g., ~65% for acetic acid).[5] | [5] |

| 10:1 (Excess Ethanol) | Significantly increased yield (e.g., up to 97% for acetic acid).[5] | [5] | |

| 100:1 (Large Excess Ethanol) | Near quantitative yield (e.g., up to 99% for acetic acid).[5] | [5] | |

| Reaction Time | 1-10 hours | Longer reaction times generally lead to higher conversion until equilibrium is reached.[2] | [2][5] |

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound based on a general procedure for the Fischer esterification of hydroxy acids.

Synthesis of this compound via Fischer Esterification

Materials:

-

Hydroxypivalic acid (3-hydroxy-2,2-dimethylpropanoic acid)

-

Anhydrous ethanol

-

Concentrated sulfuric acid (98%)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydroxypivalic acid in a significant excess of anhydrous ethanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-3% of the molar amount of hydroxypivalic acid) to the stirred solution.

-

Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. The reflux temperature will be close to the boiling point of ethanol (78 °C).

-

Reaction Monitoring: Allow the reaction to proceed under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting hydroxypivalic acid.

-

Workup - Quenching and Extraction:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

To the residue, add water and ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with a saturated solution of sodium chloride (brine).

-

-

Drying and Concentration:

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent (ethyl acetate) using a rotary evaporator to obtain the crude this compound as an oil.

-

-

Purification (Optional): The crude product can be further purified by vacuum distillation if necessary.

Expected Yield: Based on similar esterifications of hydroxy acids, a yield of over 90% can be anticipated.

Alternative Synthesis using Cesium Carbonate and Ethyl Iodide

An alternative, milder method avoids the use of a strong acid catalyst.

Procedure Outline:

-

To a solution of hydroxypivalic acid in anhydrous dimethylformamide (DMF), add cesium carbonate.

-

Add ethyl iodide to the mixture.

-

Heat the reaction mixture (e.g., 50-70 °C) overnight.

-

After completion, dilute with ethyl acetate and filter.

-

Neutralize the filtrate with dilute hydrochloric acid and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate and brine.

-

Dry the organic phase and concentrate to yield the product.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the synthesis of this compound.

Caption: Mechanism of Fischer-Speier Esterification.

Caption: Experimental Workflow for Synthesis.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. Below is a summary of expected spectral data based on the compound's structure and data from analogous molecules.

Table 3: Spectroscopic Data for Product Characterization

| Technique | Expected Features |

| ¹H NMR | - Triplet and quartet signals corresponding to the ethyl group (-OCH₂CH₃).- Singlet for the two methyl groups (-C(CH₃)₂).- Singlet for the methylene group adjacent to the hydroxyl group (-CH₂OH).- Broad singlet for the hydroxyl proton (-OH). |

| ¹³C NMR | - Signal for the carbonyl carbon of the ester.- Signals for the carbons of the ethyl group.- Signal for the quaternary carbon.- Signals for the two equivalent methyl carbons.- Signal for the methylene carbon attached to the hydroxyl group. |

| IR Spectroscopy | - Broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.- Strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretching of the ester group.- C-H stretching absorptions in the 3000-2850 cm⁻¹ region.- C-O stretching absorptions in the 1300-1000 cm⁻¹ region. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (146.18 g/mol ).- Characteristic fragmentation patterns. |

Note: The exact chemical shifts (ppm) in NMR and wavenumbers (cm⁻¹) in IR spectroscopy can vary slightly depending on the solvent and instrument used.

Conclusion

The synthesis of this compound from hydroxypivalic acid is a straightforward and high-yielding process when conducted via Fischer-Speier esterification. By carefully controlling the reaction conditions, particularly the use of an excess of ethanol and an appropriate acid catalyst, researchers can efficiently produce this valuable synthetic intermediate. The detailed protocol and data presented in this guide provide a solid foundation for the successful synthesis and characterization of this compound in a laboratory setting. Further optimization of catalyst choice, reaction time, and temperature can be explored to tailor the synthesis to specific laboratory or industrial requirements.

References

The Cornerstone of Chirality: Ethyl 3-hydroxy-2,2-dimethylpropanoate as a Versatile Chiral Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where stereochemistry dictates biological activity. Ethyl 3-hydroxy-2,2-dimethylpropanoate, a chiral β-hydroxy ester, has emerged as a critical and versatile building block for the synthesis of complex, high-value molecules. Its gem-dimethyl group imparts unique conformational constraints, making it an attractive synthon for introducing specific stereogenic centers. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on the asymmetric methods used to obtain its enantiopure forms.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄O₃ | [2][3] |

| Molecular Weight | 146.18 g/mol | [2][3] |

| CAS Number | 14002-73-4 | [2][3] |

| IUPAC Name | This compound | [2] |

| Boiling Point | 160 °C (at 12 Torr) | [1] |

| Melting Point | 39 °C | [1] |

| Density | 1.007 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 14.25 ± 0.10 (Predicted) | [1] |

| LogP | 0.7 | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

Synthesis of this compound

The synthesis of this chiral building block can be approached via classical methods to obtain the racemic mixture or, more importantly, through asymmetric strategies to yield the desired single enantiomer.

Racemic Synthesis: Esterification

The racemic form is commonly prepared by the direct esterification of 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid) with an ethylating agent.

Experimental Protocol: Esterification of 3-Hydroxy-2,2-dimethylpropanoic Acid[1]

Materials:

-

3-hydroxy-2,2-dimethylpropanoic acid (HPA)

-

Cesium carbonate (Cs₂CO₃), dried and freshly ground

-

Ethyl iodide (EtI)

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Methyl tertiary butyl ether (MTBE)

Procedure:

-

To a dry 500 mL round-bottom flask equipped with a magnetic stirring bar and under a nitrogen atmosphere, add 3-hydroxy-2,2-dimethylpropanoic acid (7.09 g, 60.0 mmol) and cesium carbonate (19.55 g, 60.0 mmol).

-

Add 150 mL of anhydrous DMF to the flask, followed by the addition of ethyl iodide (e.g., 40.0-60.0 mmol).

-

Heat the reaction mixture to 50-70 °C in an oil bath and stir overnight under nitrogen.

-

After the reaction is complete (monitored by TLC), cool the mixture and dilute it with ethyl acetate.

-

Filter the mixture to remove the precipitate (cesium salts).

-

Neutralize the filtrate with a small amount of 1 M HCl. Extract the aqueous phase several times with ethyl acetate.

-

Combine the organic phases and wash with saturated aqueous NaHCO₃, followed by five washes with water (to remove residual DMF), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be used in the next step without further purification or can be purified by fractional distillation under reduced pressure or silica gel column chromatography.

Asymmetric Synthesis of Chiral this compound

The generation of enantiomerically pure (R)- or (S)-ethyl 3-hydroxy-2,2-dimethylpropanoate is most effectively achieved through the asymmetric reduction of its prochiral precursor, ethyl 2,2-dimethyl-3-oxopropanoate. Two primary methodologies dominate this field: transition metal-catalyzed asymmetric hydrogenation and biocatalytic reduction.

Catalytic Asymmetric Hydrogenation

Transition metal complexes, particularly those of Ruthenium (Ru) and Iridium (Ir) coordinated with chiral ligands, are highly effective for the enantioselective hydrogenation of β-keto esters. Ligands such as BINAP and its derivatives are commonly employed to create a chiral environment around the metal center, directing the hydrogenation to one face of the ketone.

dot

Caption: Asymmetric synthesis of (R)- and (S)-isomers.

Data on Catalytic Asymmetric Hydrogenation of β-Keto Esters

| Catalyst System | Substrate | Yield (%) | e.e. (%) | Conditions |

| Ru-(R-BINAP)@C-FDU-12 | Various β-ketoesters | 91–99 | 87–99 | H₂, various solvents |

| Ir/(R)-SpiroPAP | Various β-ketoesters | 93–98 | 95.0–99.8 | H₂, S/C ratio 1000 |

| Ru/Ph-Solphos | Various β-ketoesters | >95 | 95–99 | H₂, S/C ratio up to 100,000 |

| Ir-ferrocenyl P,N,N-ligands | Various β-ketoesters | >90 | up to 95 | H₂, mild conditions |

Representative Experimental Protocol: Asymmetric Hydrogenation

This protocol is a representative procedure for the asymmetric hydrogenation of a β-keto ester, adapted for ethyl 2,2-dimethyl-3-oxopropanoate.[4]

Materials:

-

Ethyl 2,2-dimethyl-3-oxopropanoate

-

Chiral Ruthenium catalyst (e.g., [RuCl((R)-BINAP)]₂NEt₃)

-

Methanol (degassed)

-

Hydrogen (H₂) gas

-

High-pressure autoclave

Procedure:

-

Catalyst Preparation & Setup: In an inert atmosphere glovebox, charge a high-pressure autoclave equipped with a glass liner and a stirrer bar with a solution of ethyl 2,2-dimethyl-3-oxopropanoate in degassed methanol.

-

Add the chiral Ruthenium-BINAP catalyst under the inert atmosphere.

-

Hydrogenation: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line. Purge the system with hydrogen gas several times.

-

Pressurize the autoclave to the desired pressure (e.g., 4-100 atm) with hydrogen.

-

Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for 12-24 hours.

-

Monitor the reaction progress by taking aliquots (after safely depressurizing) and analyzing via GC or HPLC.

-

Work-up: Once the reaction is complete, carefully vent the autoclave and purge with nitrogen.

-

Purification: Remove the solvent from the reaction mixture under reduced pressure. The crude product can be purified by silica gel column chromatography or vacuum distillation to yield the enantiomerically enriched this compound.

-

Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or GC.

Biocatalytic Asymmetric Reduction

Biocatalysis offers a green and highly selective alternative to metal catalysis. Enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often found in microorganisms like baker's yeast (Saccharomyces cerevisiae) or specialized bacteria, can reduce prochiral ketones with exceptional enantioselectivity. Whole-cell biocatalysts are often preferred as they contain the necessary machinery to regenerate the expensive NADPH or NADH cofactors.

Data on Biocatalytic Reduction of β-Keto Esters

| Biocatalyst | Substrate | Yield (%) | e.e. (%) | Cofactor System |

| Saccharomyces cerevisiae (Baker's Yeast) | Ethyl acetoacetate | ~70 | >94 | Glucose (in-situ) |

| Ketoreductase (ChKRED12) | Ethyl 3-oxo-3-(2-thienyl) propanoate | >99 | >99 | Glucose Dehydrogenase |

| E. coli expressing KRED | Ethyl acetoacetate | >95 | >99 | Isopropanol (cosubstrate) |

| High temperature yeast | Ethyl acetoacetate | - | 96 | - |

Representative Experimental Protocol: Whole-Cell Biocatalytic Reduction

This protocol is a general procedure for the whole-cell biocatalytic reduction of a β-keto ester, adapted for ethyl 2,2-dimethyl-3-oxopropanoate.[5][6]

Materials:

-

Ethyl 2,2-dimethyl-3-oxopropanoate

-

Baker's yeast (Saccharomyces cerevisiae)

-

Glucose (or sucrose)

-

Water

-

Ethyl acetate

-

Diatomaceous earth (Celite®)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Yeast Suspension: In a large Erlenmeyer flask, suspend baker's yeast in lukewarm tap water.

-

Add glucose (or sucrose) to the suspension and stir for approximately 30 minutes to activate the yeast.

-

Bioreduction: Add ethyl 2,2-dimethyl-3-oxopropanoate to the activated yeast suspension. The substrate can be added neat or as a solution in a minimal amount of ethanol.

-

Seal the flask with a cotton plug or a fermentation lock and stir the mixture at room temperature for 48-72 hours.

-

Monitor the reaction progress by taking small samples, extracting with ethyl acetate, and analyzing by GC.

-

Work-up: Upon completion, add diatomaceous earth (Celite®) to the reaction mixture and filter through a Büchner funnel to remove the yeast cells. Wash the cell cake with water.

-

Extraction: Saturate the filtrate with solid sodium chloride (NaCl) to reduce the solubility of the product. Extract the aqueous filtrate multiple times with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation.

-

Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral GC or HPLC.

dot

References

An In-depth Technical Guide to the Solubility of Ethyl 3-hydroxy-2,2-dimethylpropanoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Ethyl 3-hydroxy-2,2-dimethylpropanoate (also known as ethyl hydroxypivalate). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a robust qualitative solubility profile, a detailed experimental protocol for quantitative determination, and a logical workflow for solubility assessment.

Introduction

This compound is a carboxylic acid ester with the molecular formula C₇H₁₄O₃. Its structure, featuring both a polar hydroxyl group and a non-polar ethyl ester and dimethylpropane backbone, suggests a nuanced solubility profile across various organic solvents. Understanding its solubility is critical for applications in synthesis, purification, formulation, and various analytical procedures.

Data Presentation: Qualitative and Predicted Solubility

The following table summarizes the predicted qualitative solubility of this compound.

| Solvent Class | Solvent Name | IUPAC Name | Predicted Solubility | Rationale |

| Alcohols | Methanol | Methanol | Highly Soluble | The hydroxyl group of the solute can form hydrogen bonds with methanol. The relatively short alkyl chain of methanol makes it a polar solvent compatible with the solute. |

| Ethanol | Ethanol | Highly Soluble | Similar to methanol, ethanol's hydroxyl group can engage in hydrogen bonding with the solute. Its polarity is well-suited for dissolving the compound. | |

| Ketones | Acetone | Propan-2-one | Soluble | Acetone is a polar aprotic solvent. Its carbonyl group can act as a hydrogen bond acceptor for the hydroxyl group of the solute, and its overall polarity is compatible with the ester group. |

| Esters | Ethyl Acetate | Ethyl ethanoate | Soluble | As an ester itself, this compound is expected to be highly compatible with ethyl acetate due to similar intermolecular forces (dipole-dipole interactions). Its use in the synthesis workup confirms this.[1] |

| Ethers | Diethyl Ether | Ethoxyethane | Soluble | Diethyl ether is a relatively non-polar solvent but can act as a hydrogen bond acceptor. It is expected to dissolve the compound, though perhaps to a lesser extent than more polar solvents. |

| MTBE | 2-methoxy-2-methylpropane | Soluble | Methyl tertiary butyl ether was used as a solvent during the purification of the compound, indicating good solubility.[1] | |

| Halogenated Hydrocarbons | Dichloromethane | Dichloromethane | Soluble | Dichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds. Its moderate polarity should be effective in solvating the solute. |

| Aromatic Hydrocarbons | Toluene | Toluene | Sparingly Soluble | Toluene is a non-polar solvent. The non-polar parts of the solute will interact favorably, but the polar hydroxyl and ester groups will limit overall solubility. |

| Aliphatic Hydrocarbons | Hexane | Hexane | Insoluble to Sparingly Soluble | Hexane is a non-polar solvent and is unlikely to effectively solvate the polar functional groups of this compound, leading to poor solubility. |

Experimental Protocols: Determination of Solubility

The following is a standard gravimetric method for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is adaptable and provides accurate quantitative data.

Objective: To determine the mass of this compound that can be dissolved in a specific volume of a given organic solvent at a controlled temperature to achieve a saturated solution.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

Evaporating dish or pre-weighed beaker

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the selected organic solvent. An excess is ensured when undissolved solute remains visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). Periodically check for the persistence of undissolved solute.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow any suspended particles to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a pre-warmed (to the experimental temperature) syringe.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporating dish or beaker. Record the exact weight of the empty container.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish containing the saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-60 °C). Alternatively, use a rotary evaporator or a vacuum desiccator.

-

Continue the evaporation process until all the solvent has been removed and a constant weight of the residue (the dissolved this compound) is achieved.

-

Allow the dish to cool to room temperature in a desiccator before weighing it on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish from the final weight of the dish with the residue.

-

Express the solubility in grams of solute per 100 mL of solvent or in other appropriate units (e.g., g/L, mol/L).

-

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and solvent-resistant gloves, must be worn.

-

Refer to the Material Safety Data Sheets (MSDS) for both the solute and the solvents being used for specific handling and disposal instructions.

Mandatory Visualization

The following diagrams illustrate key workflows related to the determination of the solubility of this compound.

Caption: Workflow for the gravimetric determination of solubility.

Caption: A logical workflow for qualitative solubility assessment.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Ethyl 3-hydroxy-2,2-dimethylpropanoate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxy-2,2-dimethylpropanoate, also known as ethyl hydroxypivalate, is a bifunctional organic molecule featuring both a hydroxyl and an ester functional group. Its structural characteristics, particularly the neopentyl backbone, are expected to influence its thermal behavior. An understanding of its thermal stability and decomposition pathways is critical for its application in various fields, including as a building block in pharmaceutical and polymer synthesis, where it may be subjected to elevated temperatures during processing, storage, or formulation. This document provides a detailed theoretical overview of the potential thermal degradation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the physical state and potential volatility of the compound under thermal stress.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₃ | --INVALID-LINK-- |

| Molecular Weight | 146.18 g/mol | --INVALID-LINK-- |

| Boiling Point | 160 °C at 12 Torr | --INVALID-LINK-- |

| Melting Point | 39 °C | --INVALID-LINK-- |

| Density | 1.007 g/cm³ (Predicted) | --INVALID-LINK-- |

Theoretical Thermal Decomposition Pathways

Based on the thermal degradation mechanisms of analogous β-hydroxy esters and neopentyl esters, two primary decomposition pathways are proposed for this compound.

The presence of a β-hydroxyl group in relation to the ester carbonyl allows for a concerted intramolecular elimination reaction, commonly known as a retro-ene reaction. This pathway is characterized by a six-membered cyclic transition state. Theoretical studies on similar ethyl β-hydroxycarboxylates suggest this is a favorable decomposition route. For this compound, this could proceed via two distinct retro-ene mechanisms:

-

Pathway A1: Formation of Aldehyde and Ester. This involves the transfer of the hydroxyl proton to the carbonyl oxygen, leading to the formation of isobutyraldehyde and ethyl acetate. This is often a lower energy pathway for β-hydroxy esters.

-

Pathway A2: Formation of Alkene and Carboxylic Acid. This involves the transfer of a proton from the ethyl group of the ester to the hydroxyl oxygen, resulting in the formation of ethylene and 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid).

A Technical Guide to Sourcing Ethyl 3-hydroxy-2,2-dimethylpropanoate for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available Ethyl 3-hydroxy-2,2-dimethylpropanoate, a key building block in pharmaceutical synthesis. This document offers a comprehensive comparison of suppliers, detailed specifications, and experimental protocols to aid researchers in making informed procurement decisions and facilitating its application in drug discovery and development.

Supplier and Product Overview

A variety of chemical suppliers offer this compound, catering to different research and development needs. The following tables summarize the key quantitative data available from prominent commercial vendors.

Table 1: General Supplier Information

| Supplier | Product Number(s) | Available Quantities |

| Sigma-Aldrich | SY3H3D67D27B | Custom |

| Key Organics | - | 1g, 5g, 10g, 25g |

| CP Lab Safety | - | 100g |

| Oakwood Chemical | 208972 | 250mg, Custom |

| ChemScene | CS-W022673 | Custom |

Table 2: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 14002-73-4 | [1][2] |

| Molecular Formula | C₇H₁₄O₃ | [1][2] |

| Molecular Weight | 146.18 g/mol | [2] |

| Appearance | Colorless to Yellow Liquid | |

| Purity | ≥95% - 98% | [2][3] |

| Boiling Point | 160 °C (at 12 Torr) | [4] |

| Melting Point | 39 °C | [4] |

| Density | 1.007±0.06 g/cm³ (Predicted) | [4] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [4] |

Table 3: Supplier-Specific Specifications

| Supplier | Purity Specification | Physical Form | Additional Notes |

| Sigma-Aldrich | 97% | Yellow Liquid | - |

| CP Lab Safety | min 98% | Not Specified | For professional manufacturing, research, and industrial use only. |

| ChemScene | ≥95% | Not Specified | - |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, adapted from literature procedures. This protocol is intended for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Synthesis of this compound

Materials:

-

3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid, HPA)

-

Cesium carbonate (Cs₂CO₃), dried and freshly ground

-

Ethyl iodide

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Methyl tertiary butyl ether (MTBE)

Procedure:

-

To a dry 500 mL round-bottomed flask equipped with a magnetic stirring bar, reflux condenser, and nitrogen inlet, add 3-hydroxy-2,2-dimethylpropanoic acid (60.0 mmol) and dried, freshly ground cesium carbonate (60.0 mmol).[4]

-

Under a nitrogen atmosphere, add 150 mL of anhydrous DMF to the flask.[4]

-

Add ethyl iodide (40.0-60.0 mmol) to the reaction mixture.[4]

-

Heat the reaction mixture to 50-70 °C overnight under a nitrogen atmosphere.[4]

-

After the reaction is complete, cool the mixture and dilute it with ethyl acetate.[4]

-

Filter the mixture to remove the precipitate.[4]

-

Neutralize the filtrate with a small amount of 1 M HCl.[4]

-

Extract the aqueous phase several times with ethyl acetate.[4]

-

Combine the organic phases and wash with saturated aqueous sodium bicarbonate, followed by brine.[4]

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]

-

Dissolve the residue in MTBE and wash five times with water to remove residual DMF.[4]

-

The resulting product can be used without further purification or can be purified by fractional distillation under reduced pressure or silica gel column chromatography.[5]

Characterization:

The final product can be characterized by ¹H NMR spectroscopy. The expected peaks are: δ=1.20 (s, 6H), 1.28 (t, J=7.2Hz, 3H), 2.50-2.55 (br. m, 1H), 3.52-3.57 (br. m, 2H), 4.16 (q, J=7.2Hz, 2H) ppm in CDCl₃.[5]

Supplier Selection Workflow

The process of selecting a suitable commercial supplier for this compound involves several critical steps to ensure the quality and consistency of the material for research and development. The following diagram illustrates a logical workflow for this selection process.

Caption: A logical workflow for selecting a commercial supplier of this compound.

Application in Drug Development

This compound and its derivatives have shown potential in the development of novel therapeutics. For instance, certain derivatives have been synthesized and investigated as potent histone deacetylase (HDAC) inhibitors, which are a promising class of anti-cancer agents. The core structure of this compound provides a valuable scaffold for the synthesis of compound libraries for screening and lead optimization in drug discovery programs.

References

Methodological & Application

Prospective Application of Ethyl 3-hydroxy-2,2-dimethylpropanoate in Polymer Chemistry: A Theoretical Framework

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxy-2,2-dimethylpropanoate is a bifunctional molecule containing a primary hydroxyl group and an ethyl ester. While direct applications of this specific molecule in polymer chemistry are not extensively documented in current literature, its structure suggests a promising potential role as an initiator in the ring-opening polymerization (ROP) of cyclic esters. This application note explores the theoretical framework for its use, providing prospective experimental protocols and expected outcomes based on established principles of polymer chemistry. The unique neopentyl core of this initiator is hypothesized to impart specific thermal and mechanical properties to the resulting polymers.

Prospective Application: Initiator for Ring-Opening Polymerization

The primary hydroxyl group of this compound can act as a nucleophile to initiate the polymerization of cyclic monomers such as lactide, caprolactone, and glycolide. In the presence of a suitable catalyst, typically a tin compound like stannous octoate (Sn(Oct)₂), the hydroxyl group attacks the carbonyl of the cyclic ester, leading to the opening of the ring and the formation of a propagating polymer chain.

The general mechanism involves the coordination of the cyclic monomer to the catalyst, followed by the nucleophilic attack of the alcohol. The result is a polymer chain with the initiator fragment at one end (the alpha-end) and a hydroxyl group at the other (the omega-end). The ester group of this compound would remain as a terminal group on the polymer chain, offering a potential site for further chemical modification or influencing the polymer's solubility and degradation profile.

Experimental Protocols: A Prospective Study

This section outlines a hypothetical experimental protocol for the ring-opening polymerization of L-lactide using this compound as an initiator.

Objective: To synthesize polylactide (PLA) with a terminal ethyl ester group and to evaluate the control over molecular weight and dispersity.

Materials:

-

L-lactide

-

This compound (as initiator)

-

Stannous octoate (Sn(Oct)₂) (as catalyst)

-

Toluene (anhydrous)

-

Methanol (for precipitation)

-

Dichloromethane (for dissolution)

Procedure:

-

Drying: L-lactide is recrystallized from ethyl acetate and dried under vacuum at 50°C for 48 hours. Toluene is dried over calcium hydride and distilled.

-

Reaction Setup: A flame-dried Schlenk flask is charged with a predetermined amount of L-lactide and the desired amount of this compound (to control the theoretical molecular weight). The flask is then evacuated and backfilled with dry nitrogen three times.

-

Initiation: Anhydrous toluene is added to dissolve the monomer and initiator. The flask is heated to 130°C in an oil bath.

-

Catalysis: A stock solution of Sn(Oct)₂ in anhydrous toluene is prepared. The required amount of the catalyst solution is injected into the reaction mixture to achieve a specific monomer-to-catalyst ratio.

-

Polymerization: The reaction is allowed to proceed at 130°C for a specified time (e.g., 2-24 hours).

-

Termination and Purification: The reaction is quenched by cooling to room temperature. The viscous solution is dissolved in dichloromethane and precipitated into an excess of cold methanol. The precipitated polymer is collected by filtration and dried under vacuum at 40°C to a constant weight.

Data Presentation: Hypothetical Results

The following table summarizes the expected results from the polymerization of L-lactide with this compound as the initiator, based on typical outcomes for similar ROP reactions.

| Entry | [M]₀/[I]₀ Ratio | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | 50:1 | 7,200 | 6,800 | 1.15 |

| 2 | 100:1 | 14,400 | 13,500 | 1.20 |

| 3 | 200:1 | 28,800 | 26,900 | 1.25 |

[M]₀: Initial monomer concentration, [I]₀: Initial initiator concentration, Mn: Number-average molecular weight, PDI: Polydispersity Index.

Visualizations

Caption: Proposed pathway for ROP initiation.

Caption: Experimental workflow for polymerization.

Conclusion

While empirical data is needed for confirmation, the chemical structure of this compound strongly supports its potential as a functional initiator for the ring-opening polymerization of cyclic esters. The protocols and expected data presented here provide a solid foundation for researchers to explore this application. The resulting polymers, featuring a distinct terminal ester group derived from the initiator, could offer novel properties relevant to various fields, including controlled drug delivery, biodegradable plastics, and advanced material design. Further research is warranted to validate these prospective applications and to fully characterize the properties of the resulting polymers.

Application Notes and Protocols: Ethyl 3-hydroxy-2,2-dimethylpropanoate as a Precursor for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 3-hydroxy-2,2-dimethylpropanoate and its derivatives as key precursors in the synthesis of vital pharmaceutical intermediates. The focus is on the production of (R)-pantolactone, a crucial building block for Vitamin B5, and chiral side-chains for statin-class drugs. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate research and development in this area.

Synthesis of (R)-Pantolactone: A Key Intermediate for Vitamin B5

(R)-pantolactone is an essential chiral intermediate in the industrial synthesis of D-pantothenic acid (Vitamin B5) and its derivatives, such as D-panthenol.[1] The chemo- and biocatalytic routes starting from precursors related to this compound are of significant interest due to their potential for high enantioselectivity and efficiency. A highly effective method is the deracemization of a racemic mixture of pantolactone (dl-pantolactone) using a multi-enzyme cascade.

Logical Relationship: Deracemization of dl-Pantolactone

Caption: Overview of the multi-enzyme cascade for the deracemization of dl-pantolactone.

Quantitative Data: Enzymatic Deracemization of dl-Pantolactone

The following table summarizes the key quantitative parameters for the efficient deracemization of dl-pantolactone using a whole-cell biocatalyst co-expressing l-pantolactone dehydrogenase (LPLDH), conjugated polyketone reductase (CPR), and glucose dehydrogenase (GDH) for cofactor regeneration.[2][3][4]

| Parameter | Value | Reference |

| Biocatalyst | E. coli BL21(DE3) co-expressing AmeLPLDH, ZpaCPR, and BsGDH | [2][3] |

| Substrate | dl-Pantolactone | [3] |

| Substrate Concentration | 1.25 M | [3] |

| Temperature | 30°C | [4][5] |

| pH | 6.0 | [4][5] |

| Reaction Time | 36 hours | [3] |

| Enantiomeric Excess (e.e.) of d-pantolactone | >98.6% | [3] |

| Productivity | 107.7 g/(L·d) | [3] |

Experimental Protocol: Deracemization of dl-Pantolactone

This protocol details the procedure for the deracemization of dl-pantolactone using a whole-cell biocatalyst in a fed-batch process.[4][5]

1. Preparation of Whole-Cell Biocatalyst:

-

Co-express the genes for l-pantolactone dehydrogenase (AmeLPLDH), conjugated polyketone reductase (ZpaCPR), and glucose dehydrogenase (BsGDH) in E. coli BL21(DE3).

-

Culture the recombinant E. coli in a suitable medium and induce protein expression.

-

Harvest the cells by centrifugation and wash with a phosphate buffer. The resulting wet cell paste is used as the whole-cell biocatalyst.[5]

2. Deracemization Reaction:

-

In a temperature-controlled reactor, prepare a reaction mixture containing:

-

1.25 M dl-pantolactone

-

2.5 M D-glucose (for cofactor regeneration)

-

200 g/L wet whole-cell biocatalyst

-

50 mM PBS buffer (pH 6.0)[4]

-

-

Incubate the reaction mixture at 30°C with agitation (400 rpm) for 24 hours.[5]

-

Maintain the pH at 6.0 by the automated addition of 1 M NaOH.[4]

-

After 24 hours, supplement the reaction with an additional 100 g/L of wet E. coli cells expressing only BsGDH.[5]

-

Continue the incubation for another 12 hours under the same conditions.[5]

3. Product Isolation and Analysis:

-

Terminate the reaction by adding an equal volume of 3 M HCl.[4]

-

Remove the cell debris by centrifugation.[5]

-

Extract the supernatant with ethyl acetate.[4]

-

Analyze the organic phase for the concentration and enantiomeric excess of d-pantolactone using chiral High-Performance Liquid Chromatography (HPLC).[5]

Experimental Workflow: Deracemization of dl-Pantolactone

Caption: Step-by-step workflow for the enzymatic deracemization of dl-pantolactone.

Synthesis of Chiral Statin Side-Chain Precursors

This compound serves as a foundational structure for the synthesis of more complex chiral intermediates used in the production of statins, a class of cholesterol-lowering drugs. Biocatalytic cascade reactions are particularly effective in constructing the stereochemically rich side chains of statins like atorvastatin and rosuvastatin.

Signaling Pathway: Enzymatic Cascade for a Statin Side-Chain Precursor

Caption: Enzymatic cascade for the synthesis of a chiral statin side-chain precursor.

Quantitative Data: Synthesis of a Statin Side-Chain Precursor

The following table presents key data for the one-pot enzymatic cascade synthesis of a statin side-chain precursor starting from N-(3-hydroxypropyl)-2-phenylacetamide.[6]

| Parameter | Value/Condition | Reference |

| Starting Material | N-(3-hydroxypropyl)-2-phenylacetamide | [6] |

| Enzymes | Alcohol Dehydrogenase (ADH), 2-Deoxy-d-ribose-5-phosphate aldolase (DERA) | [6] |

| Second Substrate | Acetaldehyde | [6] |

| Reactor Mode | Fed-batch with acetaldehyde feed | [6] |

| Final Product | N-(2-((2S,4S,6S)-4,6-dihydroxytetrahydro-2H-pyran-2-yl)ethyl)-2-phenylacetamide | [6] |

| Highest Yield | 75% | [6] |

Experimental Protocol: Enzymatic Synthesis of a Statin Side-Chain Precursor

This protocol outlines the general procedure for the one-pot enzymatic cascade reaction to produce a chiral statin side-chain precursor.[6]

1. Reaction Setup:

-

In a temperature and pH-controlled reactor, prepare a buffered aqueous solution.

-

Add the starting material, N-(3-hydroxypropyl)-2-phenylacetamide, to the reactor.

-

Add the enzymes, Alcohol Dehydrogenase (ADH) and 2-Deoxy-d-ribose-5-phosphate aldolase (DERA), along with the necessary cofactor (e.g., NAD+).

-

A cofactor regeneration system is typically required.

2. Fed-Batch Reaction:

-

Initiate the reaction by starting a continuous feed of acetaldehyde into the reactor. This fed-batch approach is crucial to minimize the inhibitory effects of high acetaldehyde concentrations on the enzymes.

-

Monitor the reaction progress by periodically taking samples and analyzing them using HPLC to determine the concentrations of the starting material, intermediate aldehyde, and the final lactol product.

3. Product Isolation:

-

Once the reaction has reached the desired conversion, terminate the reaction.

-

Precipitate the enzymes by adding an organic solvent like acetone and remove them by filtration.[7]

-

The crude product in the filtrate can be purified using techniques such as extraction and chromatography. For example, after concentrating the reaction mixture, it can be neutralized and extracted with ethyl acetate.[7]

Experimental Workflow: Statin Precursor Synthesis

Caption: General workflow for the biocatalytic synthesis of a chiral statin side-chain precursor.

References

- 1. prepchem.com [prepchem.com]

- 2. scispace.com [scispace.com]

- 3. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Cascade enzymatic synthesis of a statin side chain precursor – the role of reaction engineering in process optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Esterification of 3-hydroxy-2,2-dimethylpropanoic acid with Ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of 3-hydroxy-2,2-dimethylpropanoic acid, also known as hydroxypivalic acid, with ethanol yields ethyl 3-hydroxy-2,2-dimethylpropanoate. This reaction is a classic example of a Fischer-Speier esterification, a fundamental process in organic synthesis.[1] this compound is a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and specialty polymers, due to its bifunctional nature, possessing both a hydroxyl group and an ester moiety.[2] These functional groups offer multiple sites for further chemical modifications.

This document provides detailed application notes and experimental protocols for the synthesis of this compound via Fischer esterification. The protocols are based on established methods for similar esterifications and are intended to provide a robust starting point for laboratory synthesis.

Reaction and Mechanism

The overall reaction involves the acid-catalyzed condensation of 3-hydroxy-2,2-dimethylpropanoic acid with ethanol to form the corresponding ethyl ester and water.

Reaction Scheme:

The Fischer esterification is a reversible reaction.[3] To drive the equilibrium towards the product side, an excess of one of the reactants, typically the alcohol, is used, and/or the water formed during the reaction is removed.[4][5] The reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, which protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][5]

Experimental Protocols

This section outlines two common protocols for the synthesis of this compound.

Protocol 1: Sulfuric Acid Catalyzed Esterification

This protocol is adapted from a similar procedure for the synthesis of the corresponding methyl ester.[6]

Materials:

-

3-hydroxy-2,2-dimethylpropanoic acid (Hydroxypivalic acid, CAS: 4835-90-9)

-

Anhydrous Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-hydroxy-2,2-dimethylpropanoic acid in an excess of anhydrous ethanol.

-